3-Bromo-4-iodo-N-isopropylbenzamide

Description

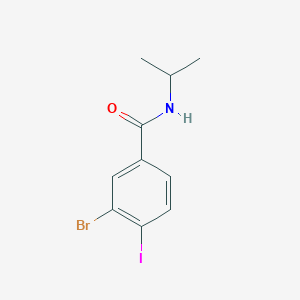

3-Bromo-4-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3 and iodine (I) at position 4, coupled with an isopropyl group attached to the amide nitrogen. This compound’s structural uniqueness arises from the combination of halogens at adjacent positions and the steric bulk of the isopropyl moiety.

Properties

Molecular Formula |

C10H11BrINO |

|---|---|

Molecular Weight |

368.01 g/mol |

IUPAC Name |

3-bromo-4-iodo-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H11BrINO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) |

InChI Key |

BXJSWCVFWRPLIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-4-iodo-N-isopropylbenzamide typically involves the following steps:

Bromination and Iodination: The starting material, N-isopropylbenzamide, undergoes bromination and iodination reactions to introduce the bromine and iodine atoms at the desired positions on the benzene ring.

Reaction Conditions: These halogenation reactions are usually carried out under controlled conditions using reagents such as bromine and iodine, along with appropriate catalysts and solvents.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Bromo-4-iodo-N-isopropylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.

Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Scientific Research Applications

3-Bromo-4-iodo-N-isopropylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-N-isopropylbenzamide depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to specific proteins or enzymes, affecting their activity and leading to a desired biological response. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Benzamide Derivatives

| Compound Name | Substituent Positions | Halogen/Other Groups | Amide Substituent | CAS Number |

|---|---|---|---|---|

| 3-Bromo-4-iodo-N-isopropylbenzamide | 3-Br, 4-I | Br, I | N-isopropyl | Not Provided |

| 4-Bromo-N-isopropyl-3-methoxybenzamide | 4-Br, 3-OCH3 | Br, OCH3 | N-isopropyl | 1072944-42-3 |

| 4-Ethoxy-N-propylbenzamide | 4-OCH2CH3 | OCH2CH3 | N-propyl | 333348-68-8 |

| N-(4,5-dihydro-2-thiazolyl)-4-ethoxybenzamide | 4-OCH2CH3 | OCH2CH3 | N-thiazolyl | 333348-73-5 |

Key Observations :

- Halogen vs. Methoxy Substitution : The replacement of iodine in the target compound with methoxy in 4-Bromo-N-isopropyl-3-methoxybenzamide introduces an electron-donating group, altering the aromatic ring’s electron density. This may reduce electrophilic reactivity compared to the electron-withdrawing halogens in the target compound .

- Heterocyclic Modifications : The thiazolyl group in N-(4,5-dihydro-2-thiazolyl)-4-ethoxybenzamide introduces a heterocycle, enabling additional hydrogen bonding or π-stacking interactions absent in the target compound .

Table 2: Inferred Physicochemical Properties

Key Observations :

- Halogen Impact : The larger iodine atom in the target compound increases molecular weight and reduces solubility compared to bromine-only analogs. Iodine’s polarizability may enhance halogen bonding but also increase photodegradation risk .

- Safety Profile : While 4-Bromo-N-isopropyl-3-methoxybenzamide requires precautions against inhalation (indicating particulate formation), the target compound’s iodo substituent may necessitate additional handling measures for light sensitivity .

Pharmacological Potential

- Sigma Receptor Affinity : Analogs like 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) and BD 1008 exhibit sigma-1 receptor antagonism, suggesting that the target compound’s halogen arrangement could similarly modulate receptor interactions .

- Functional Group Synergy : The adjacent Br and I substituents may create a unique electronic environment for targeting enzymes or receptors sensitive to halogen proximity, unlike single-halogen or methoxy-substituted analogs .

Biological Activity

3-Bromo-4-iodo-N-isopropylbenzamide is a halogenated organic compound belonging to the benzamide class. Its unique structure, characterized by the presence of bromine and iodine atoms, suggests potential biological activities that merit investigation. This article explores its synthesis, biological mechanisms, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrINO |

| Molecular Weight | 368.01 g/mol |

| IUPAC Name | 3-bromo-4-iodo-N-propan-2-ylbenzamide |

| InChI Key | BXJSWCVFWRPLIT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)I)Br |

Synthesis

The synthesis of this compound typically involves:

- Bromination and Iodination : The precursor N-isopropylbenzamide undergoes halogenation using bromine and iodine under controlled conditions.

- Reaction Conditions : These reactions are facilitated by suitable catalysts and solvents to achieve high yields and purity.

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets:

- Protein Binding : The compound may bind to proteins or enzymes, altering their activity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key metabolic enzymes, which could lead to therapeutic applications.

Case Studies

- Melanoma Treatment : A study highlighted the role of halogenated compounds in treating melanoma, showing that certain derivatives can induce cell death in resistant cancer cells when combined with GSH depletors .

- Synthesis of Bioactive Compounds : Research has demonstrated that derivatives of iodobenzamides can be used to synthesize bioactive molecules with therapeutic applications .

Comparative Analysis

A comparison with similar compounds provides insights into the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-fluoro-N-isopropylbenzamide | Contains fluorine instead of iodine | Different reactivity |

| 4-Bromo-N-isopropylbenzamide | Lacks iodine | Limited biological studies |

| 3-Bromo-4-chloro-N-isopropylbenzamide | Chlorine replaces iodine | Varies in chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.